(2-Cyclopentylphenoxy)acetic acid
Description
(2-Cyclopentylphenoxy)acetic acid is a substituted acetic acid derivative featuring a cyclopentyl group attached to the phenoxy moiety. These compounds typically exhibit moderate molecular weights (e.g., 264.04 g/mol for 2-(cyclopentyloxy)acetic acid) and are synthesized via reactions involving cyclopentylacetyl chloride or Fries rearrangements with aluminum chloride catalysts . The cyclopentyl group enhances lipophilicity, which may influence solubility and biological activity, though specific applications of (2-cyclopentylphenoxy)acetic acid remain underexplored in the literature.
Properties
CAS No. |
82506-23-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2-cyclopentylphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O3/c14-13(15)9-16-12-8-4-3-7-11(12)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,14,15) |
InChI Key |
CXXVUIYOBSCLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylphenoxy)acetic acid typically involves the reaction of cyclopentyl bromide with phenol to form 2-cyclopentylphenol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield (2-Cyclopentylphenoxy)acetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-Cyclopentylphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
(2-Cyclopentylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Cyclopentylphenoxy)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with aromatic residues in proteins, affecting their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cyclopentyl-containing derivatives (e.g., 2-(cyclopentyloxy)acetic acid) exhibit higher lipophilicity than chlorinated analogs like 2,4-D, which may affect membrane permeability and environmental persistence.
- Toxicity: Chlorophenoxy compounds (e.g., 2,4-D) demonstrate significant herbicidal activity and mammalian toxicity, whereas alkylphenoxy derivatives (e.g., hexylphenoxy) are less studied but may serve as surfactants .
- Synthesis: Cyclopentyl derivatives often require aluminum chloride catalysts or acyl chloride intermediates, whereas chlorophenoxy acids are synthesized via electrophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
